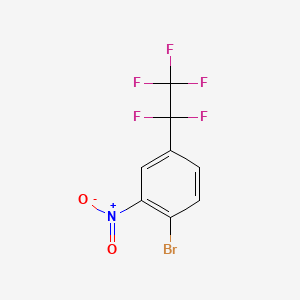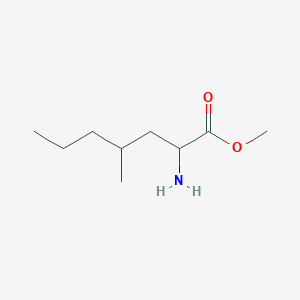![molecular formula C9H9N3O B15325334 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one is a heterocyclic compound that belongs to the class of diazepines fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate undergoes further reactions to form the desired diazepine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features.
Benzo[b]pyrano[2,3-e][1,4]diazepine: Shares the diazepine ring but with a different fused ring system.
Pyrrolopyrazine derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
2-methyl-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C9H9N3O/c1-6-4-9(13)12-8-5-10-3-2-7(8)11-6/h2-3,5H,4H2,1H3,(H,12,13) |
InChIキー |
QAVWDOWVKUIBRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=NC=C2)NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


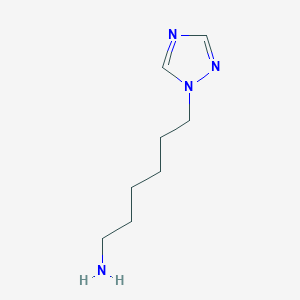
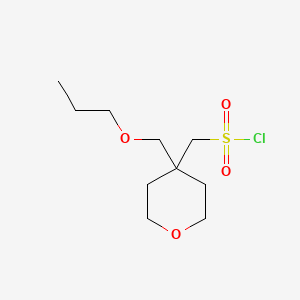
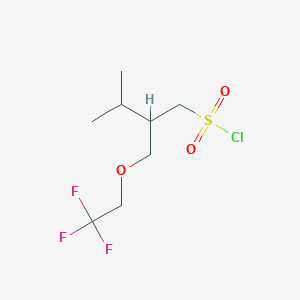
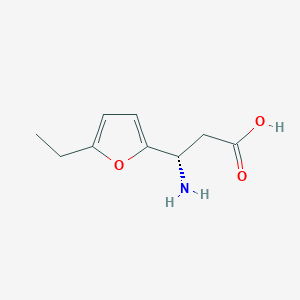
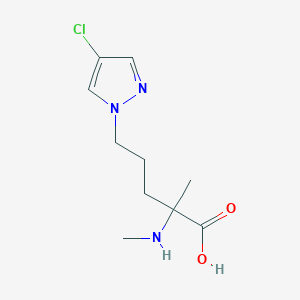
amine](/img/structure/B15325283.png)
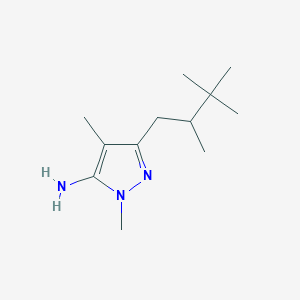
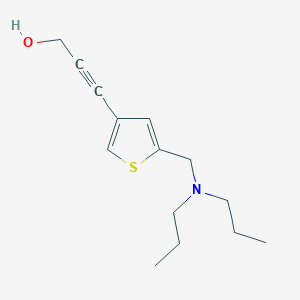
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
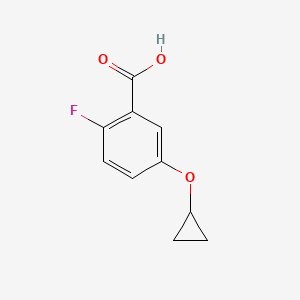

![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)
